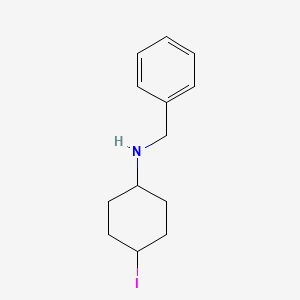
Benzyl-(4-iodo-cyclohexyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(4-iodo-cyclohexyl)-amine is an organic compound that features a benzyl group attached to a cyclohexyl ring substituted with an iodine atom at the 4-position and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-iodo-cyclohexyl)-amine typically involves the iodination of cyclohexylamine followed by benzylation. One common method is to start with cyclohexylamine, which is reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo-cyclohexylamine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-iodo-cyclohexyl)-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amine group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted cyclohexylamines.
Oxidation Products: Oxidation of the amine group can yield imines or nitro compounds.
Reduction Products: Reduction of the amine group can yield secondary amines.
Scientific Research Applications
Benzyl-(4-iodo-cyclohexyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(4-iodo-cyclohexyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(4-chloro-cyclohexyl)-amine
- Benzyl-(4-bromo-cyclohexyl)-amine
- Benzyl-(4-fluoro-cyclohexyl)-amine
Uniqueness
Benzyl-(4-iodo-cyclohexyl)-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding that are not possible with other halogens. This can result in different biological activities and chemical reactivities compared to its chloro, bromo, and fluoro analogs.
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
N-benzyl-4-iodocyclohexan-1-amine |
InChI |
InChI=1S/C13H18IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
InChI Key |
CHFXXOADFMKKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















